molecular formula C9H20ClNO2 B6225324 tert-butyl (2S)-2-(methylamino)butanoate hydrochloride CAS No. 2768300-56-5

tert-butyl (2S)-2-(methylamino)butanoate hydrochloride

Cat. No.: B6225324
CAS No.: 2768300-56-5
M. Wt: 209.71 g/mol
InChI Key: FSRBOQHJPOTODY-FJXQXJEOSA-N
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Description

Tert-butyl (2S)-2-(methylamino)butanoate hydrochloride is a chemical compound that features a tert-butyl ester group and a methylamino group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(methylamino)butanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved through various methods, including the use of flow microreactor systems which offer a more efficient and sustainable approach compared to traditional batch processes . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions .

Industrial Production Methods

Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These methods allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(methylamino)butanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and substituted esters, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl group can induce steric hindrance, affecting the compound’s reactivity and interaction with other molecules . The methylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl acetate
  • tert-Butylamine
  • tert-Butyl alcohol

Uniqueness

Tert-butyl (2S)-2-(methylamino)butanoate hydrochloride is unique due to the presence of both a tert-butyl ester group and a methylamino group, which confer distinct reactivity and stability compared to other tert-butyl derivatives . This combination of functional groups makes it particularly valuable in synthetic organic chemistry and pharmaceutical research.

Properties

CAS No.

2768300-56-5

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

tert-butyl (2S)-2-(methylamino)butanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-6-7(10-5)8(11)12-9(2,3)4;/h7,10H,6H2,1-5H3;1H/t7-;/m0./s1

InChI Key

FSRBOQHJPOTODY-FJXQXJEOSA-N

Isomeric SMILES

CC[C@@H](C(=O)OC(C)(C)C)NC.Cl

Canonical SMILES

CCC(C(=O)OC(C)(C)C)NC.Cl

Purity

95

Origin of Product

United States

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